2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Overview
Description
Pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have significant roles in medicinal and pharmaceutical applications. The compound of interest, 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine, is closely related to various synthesized pyrimidine derivatives that have been studied for their structural and biological properties. These compounds often exhibit interesting chemical and pharmacological characteristics, making them valuable in drug design and development .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions, including cyclization, chlorination, aminization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through methods such as the aza-Wittig reaction, which involves the reaction of phosphoranylideneamino derivatives with isocyanates to yield carbodiimide derivatives, further treated with amines or phenols . Another method includes coupling reactions between appropriate amines and chlorinated pyrimidine derivatives . These synthetic routes are designed to yield products in good yields and are characterized by various spectral analyses.
Molecular Structure Analysis
The molecular structures of synthesized pyrimidine derivatives are often confirmed by single-crystal X-ray diffraction studies. These structures can crystallize in different space groups, with the molecules forming specific interactions such as hydrogen bonds and π-stacking interactions, which contribute to the stability of the crystal packing . The presence of substituents like chloro, fluoro, and methyl groups can influence the molecular conformation and, consequently, the pharmacological properties of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different functional groups into the pyrimidine ring. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of electron-withdrawing groups such as chloro and fluoro can activate the pyrimidine ring towards nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can significantly affect these properties. For instance, the introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which is an important factor in drug design. Additionally, the electronic properties, such as the distribution of Mulliken charges, can provide insights into the role of specific atoms in intermolecular interactions and the potential for charge transfer within the molecule .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Synthesis of 2-anilinopyrimidines .
- Method : The compound can be obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results : The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .
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Scientific Field: Biochemistry
- Application : Preparation of potent deoxycytidine kinase inhibitors .
- Method : The compound “2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine” is synthesized by Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .
- Results : The resulting compound, “5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine”, is a scaffold used in the preparation of potent deoxycytidine kinase inhibitors .
- Scientific Field: Biochemistry
- Application : Antiviral activity .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Scientific Field: Biochemistry
- Application : Antiviral activity .
- Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
- Results : The compounds showed potent antiviral activity against Coxsackie B4 virus .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUOHUGUQBGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624606 | |
Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
CAS RN |
260046-12-6 | |
Record name | 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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